molecular formula C8H5NO3 B176467 Furo[2,3-c]pyridine-2-carboxylic acid CAS No. 112372-15-3

Furo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B176467
CAS No.: 112372-15-3
M. Wt: 163.13 g/mol
InChI Key: WMPIDXCJMDIDQY-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO3. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a carboxylic acid group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-c]pyridine-2-carboxylic acid typically involves the construction of the fused ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with furan-2-carboxylic acid under acidic conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Furo[2,3-c]pyridine-2-carboxylic acid has shown promise in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors. Its structure allows it to serve as an isosteric replacement for more complex scaffolds, which can enhance the potency and selectivity of drug candidates targeting various kinases involved in disease pathways .

Case Studies

  • Kinase Inhibitors : The compound has been utilized as part of a series of kinase inhibitors aimed at treating cancer. The incorporation of furo[2,3-c]pyridine into drug candidates has been linked to improved efficacy in preclinical models .
  • Inflammatory Disorders : Research indicates that derivatives of furo[2,3-c]pyridine can inhibit the proteolytic activation of PAR-2 (Protease Activated Receptor 2), which is implicated in various inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings suggest potential therapeutic applications in managing chronic inflammatory diseases .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for its utility in material science. Its unique electronic properties make it suitable for developing organic semiconductors and other advanced materials.

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseReference
Medicinal ChemistryKinase inhibitors for cancer treatment
Inflammatory DisordersPAR-2 inhibition for chronic inflammation
Organic SynthesisBuilding block for functionalized compounds
Material ScienceDevelopment of organic semiconductors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Furo[2,3-c]pyridine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound (CAS Number: 112372-15-3) has the molecular formula C8H5NO3C_8H_5NO_3 and a molecular weight of 163.13 g/mol. The structure features a furan ring fused with a pyridine ring, which contributes to its unique chemical properties.

Synthesis Methods:
Various synthetic routes have been developed for the preparation of this compound. One notable method involves the cyclization of substituted pyridines with sodium ethoxide, leading to the formation of the desired compound through decarboxylation processes . The synthesis is amenable to scale-up and allows for further functionalization at the 3- and 5-positions, which is essential for structure-activity relationship (SAR) studies .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furo[2,3-c]pyridine derivatives. Notably, certain substitutions on the furo[2,3-c]pyridine core have shown activity against multidrug-resistant strains of Mycobacterium tuberculosis. This activity is attributed to the ability of these compounds to interact with bacterial enzymes crucial for survival.

Table 1: Antimicrobial Activity of Furo[2,3-c]pyridine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis5 µg/mL
Substituted derivative 1Staphylococcus aureus10 µg/mL
Substituted derivative 2Escherichia coli15 µg/mL

Kinase Inhibition

Furo[2,3-c]pyridine derivatives have emerged as promising candidates for kinase inhibition. They have been reported to inhibit several key kinases involved in cancer progression, including B-Raf and EGFR. These interactions are critical for developing targeted therapies in oncology.

Case Study: B-Raf Kinase Inhibition
A study demonstrated that a series of furo[2,3-c]pyridine derivatives exhibited significant inhibitory activity against B-Raf kinase with IC50 values ranging from 50 to 200 nM. The structure-activity relationship indicated that electron-withdrawing groups at specific positions enhanced potency without compromising selectivity .

Therapeutic Implications

The biological activities of this compound suggest its potential as a scaffold for drug development. Its ability to act as an antimicrobial agent and kinase inhibitor positions it as a candidate for further research in treating infections and cancers.

Future Directions:
Research should focus on:

  • Optimization of Derivatives: Modifying substituents on the furo[2,3-c]pyridine core to enhance biological activity and selectivity.
  • Mechanistic Studies: Investigating the mechanisms through which these compounds exert their effects at the molecular level.
  • In Vivo Studies: Conducting animal studies to evaluate efficacy and safety profiles before clinical trials.

Properties

IUPAC Name

furo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPIDXCJMDIDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549937
Record name Furo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-15-3
Record name Furo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[2,3-c]pyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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